

chemical structure and properties of dihydroalprenolol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroalprenolol*

Cat. No.: *B1202188*

[Get Quote](#)

Dihydroalprenolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroalprenolol (DHA) is a potent and widely utilized beta-adrenergic receptor antagonist. As a hydrogenated derivative of the beta-blocker alprenolol, it exhibits high affinity and specificity for beta-adrenergic receptors, making it an invaluable tool in pharmacology and molecular biology.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **dihydroalprenolol**. It also details experimental protocols for its use in radioligand binding and functional assays and illustrates the canonical beta-adrenergic signaling pathway.

Chemical Structure and Physicochemical Properties

Dihydroalprenolol is chemically designated as 1-(isopropylamino)-3-(2-propylphenoxy)-2-propanol.^{[1][2]} Its chemical structure is characterized by a secondary amine, a hydroxyl group, and a substituted aromatic ring, all of which contribute to its interaction with beta-adrenergic receptors.

Table 1: Chemical Identifiers for **Dihydroalprenolol**

Identifier	Value
IUPAC Name	1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol[1][3]
CAS Number	60106-89-0[2]
PubChem CID	43216[2]
Molecular Formula	C15H25NO2[2]
SMILES	CCCC1=CC=CC=C1OCC(CNC(C)C)O[2]
InChI	InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3[2]

Table 2: Physicochemical Properties of **Dihydroalprenolol**

Property	Value	Source
Molecular Weight	251.37 g/mol [2]	PubChem
XLogP3	3.4[1]	Wikipedia
Hydrogen Bond Donor Count	2[1]	Wikipedia
Hydrogen Bond Acceptor Count	3[1]	Wikipedia
Polar Surface Area	41.5 Å ² [1]	Wikipedia

Pharmacological Properties

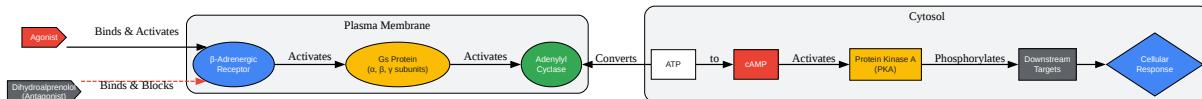
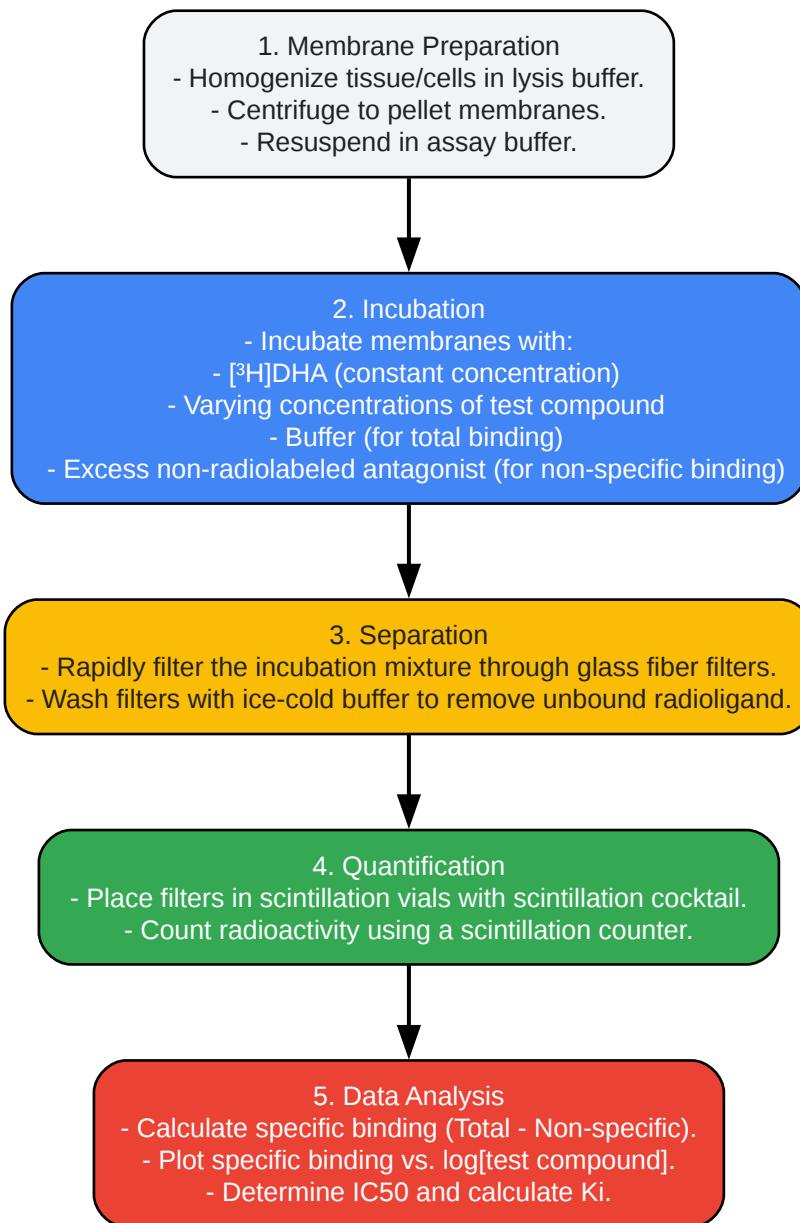

Dihydroalprenolol is a non-selective beta-adrenergic antagonist, meaning it binds to both $\beta 1$ and $\beta 2$ adrenergic receptors. However, some studies suggest a degree of selectivity for the $\beta 2$ subtype.[4] Its high affinity and specificity have led to its widespread use as a radioligand, typically tritiated ($[^3\text{H}]$ DHA), for the characterization and quantification of beta-adrenergic receptors in various tissues and cell types.[1][5][6]

Table 3: Reported Binding Affinities (Kd) of **Dihydroalprenolol** for Beta-Adrenergic Receptors

Tissue/Cell Type	Receptor Subtype(s)	Kd (nM)
Human Myometrium	Beta-2 (predominantly)	0.50[6]
Rat Vas Deferens	Beta-2	0.3[4]
Human Polymorphonuclear Cells	Beta-2	1-5[7]
Rat Kidney Tubular Cell Membrane	Beta-1	7.1[8]

Signaling Pathways

The binding of an agonist to a beta-adrenergic receptor initiates a signaling cascade that is fundamental to numerous physiological processes. As an antagonist, **dihydroalprenolol** blocks this pathway. The canonical beta-adrenergic signaling pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[9][10] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[9][10] PKA proceeds to phosphorylate various downstream targets, leading to a cellular response.


[Click to download full resolution via product page](#)

Canonical Beta-Adrenergic Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay using [³H]Dihydroalprenolol

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for beta-adrenergic receptors.

[Click to download full resolution via product page](#)

Workflow for a [3H]DHA Radioligand Binding Assay.

Methodology:

- Membrane Preparation:

- Tissues or cells expressing beta-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[11]
- The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes. [11]
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[11]

- Incubation:
 - In a multi-well plate, incubate a fixed amount of membrane protein (e.g., 50-100 µg) with a constant concentration of [³H]dihydroalprenolol (typically near its K_d value, e.g., 1-5 nM).[7][12]
 - For competition assays, add varying concentrations of the unlabeled test compound.
 - Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled beta-adrenergic antagonist (e.g., 10 µM propranolol).[12]
 - Incubate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11][12]
- Separation of Bound and Free Ligand:
 - The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membrane-bound radioligand.[5][11]
 - The filters are immediately washed several times with ice-cold wash buffer to remove unbound [³H]dihydroalprenolol.[11]
- Quantification and Data Analysis:
 - The radioactivity retained on the filters is quantified by liquid scintillation counting.
 - Specific binding is calculated by subtracting non-specific binding from total binding.

- The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The inhibition constant (K_i) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]

Adenylate Cyclase Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP via adenylyl cyclase, providing a functional readout of beta-adrenergic receptor activation.

Methodology:

- Membrane Preparation: Prepare cell or tissue membranes as described in the radioligand binding assay protocol.
- Assay Incubation:
 - Incubate the membranes in an assay buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX or RO-20), GTP (required for G protein activation), and Mg²⁺.[13]
 - Add the test compound at various concentrations.
 - Initiate the reaction by adding the membranes and incubate for a defined period (e.g., 10–15 minutes) at 30°C or 37°C.[13]
- Termination and cAMP Measurement:
 - Stop the reaction by adding a stop solution (e.g., 0.5 M HCl or by heating).
 - Measure the amount of cAMP produced using a variety of available methods, such as a competitive protein binding assay, radioimmunoassay (RIA), or an enzyme-linked immunosorbent assay (ELISA).[13]
- Data Analysis:
 - Generate concentration-response curves by plotting the amount of cAMP produced against the logarithm of the agonist concentration.

- From these curves, determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

Dihydroalprenolol remains a cornerstone in the study of beta-adrenergic receptors. Its well-characterized chemical and pharmacological properties, combined with its utility as a radioligand, have significantly contributed to our understanding of adrenergic signaling in both health and disease. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discoverbiotech.com [discoverbiotech.com]

- 10. Molecular Mechanisms Underlying β -Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding and competition assays [bio-protocol.org]
- 13. scispace.com [scispace.com]
- To cite this document: BenchChem. [chemical structure and properties of dihydroalprenolol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202188#chemical-structure-and-properties-of-dihydroalprenolol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com